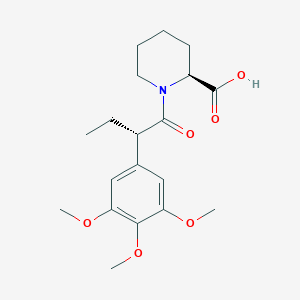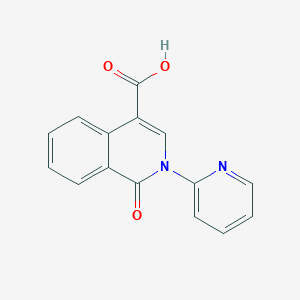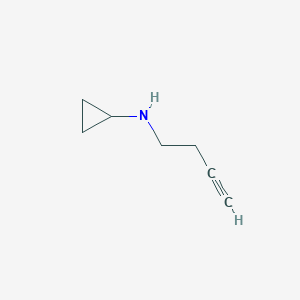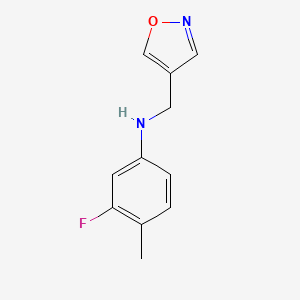
3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline
Overview
Description
“3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline” is a chemical compound with the CAS Number: 1184567-88-1 . It has a molecular weight of 206.22 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11FN2O/c1-8-2-3-10(4-11(8)12)13-5-9-6-14-15-7-9/h2-4,6-7,13H,5H2,1H3 . This code provides a detailed description of the molecule’s structure.Scientific Research Applications
Fluorescent Chemosensors Based on Related Compounds
Research has highlighted the use of compounds based on 4-methyl-2,6-diformylphenol (DFP) as important platforms for the development of chemosensors. These chemosensors have demonstrated high selectivity and sensitivity for detecting various metal ions, anions, and neutral molecules. The presence of formyl groups in DFP provides opportunities to modulate sensing selectivity and sensitivity, indicating that similar structures, such as 3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline, could potentially be explored for similar applications in fluorescent chemosensing (Roy, 2021).
Synthesis and Chemical Transformations
A practical synthesis method for related compounds, such as 2-fluoro-4-bromobiphenyl, has been reported, which is a key intermediate for the manufacture of various materials. This demonstrates the potential for exploring synthesis and transformation pathways for this compound, which could be valuable in the synthesis of pharmaceuticals or materials science applications (Qiu et al., 2009).
Metallation of π-Deficient Heteroaromatic Compounds
The metallation of π-deficient heterocyclic compounds, including the study of regioselectivity in fluoropyridine metallation, showcases the potential for functionalization and derivatization of heterocyclic compounds. This research area could provide a framework for studying the chemical properties and reactivity of this compound, potentially leading to new materials or catalysts (Marsais & Quéguiner, 1983).
Amyloid Imaging in Alzheimer's Disease
While not directly related to the compound , the development of amyloid imaging ligands for Alzheimer's disease indicates the broader potential for novel compounds in biomedical imaging and diagnostics. Research into compounds with fluorescent or binding properties could contribute to the development of new diagnostic tools or therapeutic agents (Nordberg, 2007).
Safety and Hazards
Properties
IUPAC Name |
3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-8-2-3-10(4-11(8)12)13-5-9-6-14-15-7-9/h2-4,6-7,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBJFROTBIGLRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CON=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



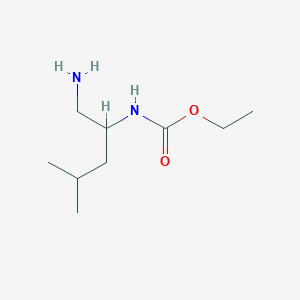



![7-(2-hydroxyethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B1453534.png)

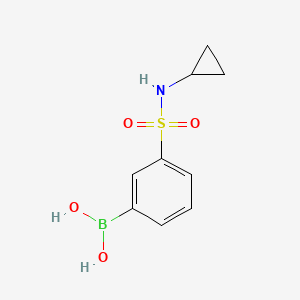
![[1-(Prop-2-en-1-yl)cyclopentyl]methanol](/img/structure/B1453540.png)
